molecular formula C10H12FNO B2755894 6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine CAS No. 1153404-07-9

6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine

Cat. No.: B2755894
CAS No.: 1153404-07-9
M. Wt: 181.21
InChI Key: AWBUHEQFXQGVQZ-UHFFFAOYSA-N
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Description

6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a fluorine atom at the 6th position, a methyl group attached to the nitrogen atom, and an amine group at the 4th position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromene derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    N-Methylation: The nitrogen atom is methylated using methylating agents like methyl iodide or dimethyl sulfate.

    Amine Introduction: The amine group is introduced at the 4th position through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Formation of chromene oxides or quinones.

    Reduction: Formation of more saturated chromene derivatives.

    Substitution: Formation of substituted chromenes with various functional groups.

Scientific Research Applications

6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3,4-dihydro-2H-chromen-4-amine: Lacks the N-methyl group.

    N-methyl-3,4-dihydro-2H-chromen-4-amine: Lacks the fluorine atom.

    3,4-dihydro-2H-chromen-4-amine: Lacks both the fluorine atom and the N-methyl group.

Uniqueness

6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine is unique due to the presence of both the fluorine atom and the N-methyl group, which contribute to its distinct chemical and biological properties. The fluorine atom enhances its binding affinity and stability, while the N-methyl group influences its solubility and reactivity.

Properties

IUPAC Name

6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-12-9-4-5-13-10-3-2-7(11)6-8(9)10/h2-3,6,9,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBUHEQFXQGVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCOC2=C1C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153404-07-9
Record name 6-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine
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